molecular formula C15H11FN4O2 B3005697 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351839-46-7

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3005697
CAS No.: 1351839-46-7
M. Wt: 298.277
InChI Key: DNNBAOFQBFMIEW-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11FN4O2 and its molecular weight is 298.277. The purity is usually 95%.
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Biological Activity

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula: C15H13FN4O2
  • Molecular Weight: 298.27 g/mol
  • CAS Number: 1351839-46-7
  • InChI Key: DNNBAOFQBFMIEW-UHFFFAOYSA-N

The biological activity of triazole derivatives often stems from their ability to inhibit specific enzymes or receptors. For this compound, the presence of the pyridine and triazole moieties suggests potential interactions with various biological targets, including:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation: It could modulate receptors linked to pain and inflammation, potentially offering analgesic or anti-inflammatory effects.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. Notably, at a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60%, indicating a strong anti-inflammatory effect .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of this compound:

Compound NameStructure VariationsBiological Activity
1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-triazoleDifferent fluorine positionModerate antimicrobial activity
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazoleChlorine instead of fluorineIncreased cytotoxicity against cancer cells

The substitution patterns on the triazole ring significantly influence the biological activity and pharmacokinetics of these compounds.

Case Studies

Several studies have documented the biological activities of triazoles:

  • Antimicrobial Efficacy Study : A series of triazole derivatives were tested against bacterial strains. The results indicated that compounds with pyridine substituents exhibited enhanced antimicrobial properties compared to those lacking such groups .
  • Inflammation Model : In an in vitro model using PBMCs stimulated with lipopolysaccharides (LPS), 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazole demonstrated a significant reduction in cytokine production compared to control groups.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-2-3-12(11(16)8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNBAOFQBFMIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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